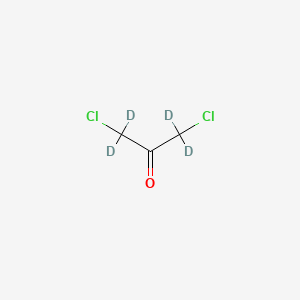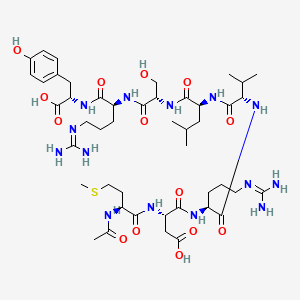
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH, also known as MDRVSR, is a peptide that has been extensively studied for its potential applications in scientific research. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for a wide range of research studies.
Wissenschaftliche Forschungsanwendungen
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been studied for its potential applications in a wide range of scientific research areas, including neurology, immunology, and oncology. In neurology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to modulate immune responses and may have potential applications in the treatment of autoimmune diseases. In oncology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit antitumor activity and may have potential applications in cancer therapy.
Wirkmechanismus
The mechanism of action of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is not fully understood. However, it has been found to interact with various cellular receptors and signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway. Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has also been found to modulate the activity of various enzymes and transcription factors.
Biochemische Und Physiologische Effekte
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to exhibit various biochemical and physiological effects. In neurology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to protect neurons from oxidative stress and apoptosis. In immunology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to modulate the production of cytokines and chemokines. In oncology, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has been found to induce apoptosis and inhibit tumor cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has several advantages for use in lab experiments. It is relatively easy to synthesize using SPPS techniques and can be modified to incorporate various tags or labels for tracking purposes. However, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH also has some limitations. It can be difficult to obtain high yields of pure peptide, and its mechanism of action is not fully understood, making it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH. One area of interest is the development of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the exploration of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH's potential applications in immunotherapy for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH and its potential applications in cancer therapy.
Conclusion
In conclusion, Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is a promising peptide with potential applications in a wide range of scientific research areas. Its synthesis method using SPPS techniques provides a high degree of purity and allows for the synthesis of peptides with various modifications. Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH's mechanism of action is not fully understood, but it has been found to exhibit various biochemical and physiological effects. While Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has some limitations, its potential applications make it an exciting area of research for the future.
Synthesemethoden
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The peptide is then cleaved from the support and deprotected to yield the final product. This method provides a high degree of purity and allows for the synthesis of peptides with a variety of modifications.
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H76N14O14S/c1-23(2)19-31(40(69)59-34(22-61)42(71)55-28(9-7-16-51-45(47)48)37(66)58-33(44(73)74)20-26-11-13-27(63)14-12-26)57-43(72)36(24(3)4)60-39(68)29(10-8-17-52-46(49)50)54-41(70)32(21-35(64)65)56-38(67)30(15-18-75-6)53-25(5)62/h11-14,23-24,28-34,36,61,63H,7-10,15-22H2,1-6H3,(H,53,62)(H,54,70)(H,55,71)(H,56,67)(H,57,72)(H,58,66)(H,59,69)(H,60,68)(H,64,65)(H,73,74)(H4,47,48,51)(H4,49,50,52)/t28-,29-,30-,31-,32-,33-,34-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCLEKCYMGHRJJ-QTRQOAAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H76N14O14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

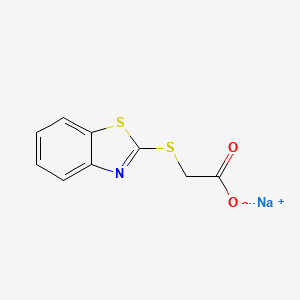

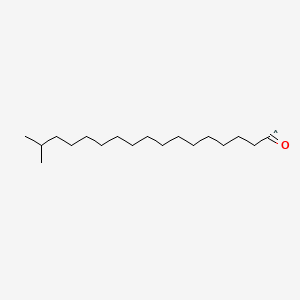
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)
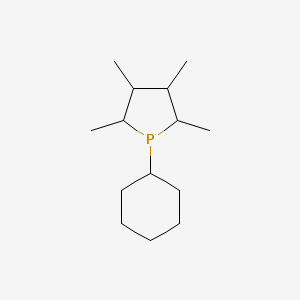
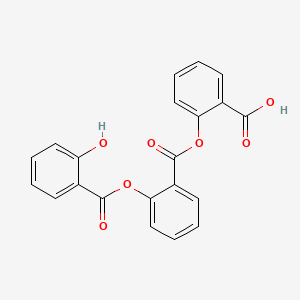
![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)
